2-anilino-1-(4-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
2-anilino-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-15-12-4-2-1-3-5-12)11-6-8-13(9-7-11)16(18)19/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWGLSWEGSMGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with aniline in the presence of a suitable catalyst. One common method is the condensation reaction, where 4-nitrobenzaldehyde and aniline are reacted in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-anilino-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroaniline derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitroaniline derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-anilino-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity. In contrast, the 4-methoxy group in the compound from is electron-donating, which may stabilize charge-transfer complexes.
- The dihydroxyphenyl substituent in introduces hydrogen-bonding capability, expanding its utility in supramolecular chemistry.
Pyrazole-amine derivatives serve as precursors for azomethine compounds, highlighting the role of nitro-substituted aromatics in catalysis.
Q & A
Q. What are the optimal synthetic routes for 2-anilino-1-(4-nitrophenyl)ethanone, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Steps :
- Nitrophenyl Core Synthesis : Start with 4-nitroacetophenone as a precursor. The nitro group’s electron-withdrawing nature necessitates careful control of reaction pH and temperature to avoid premature reduction .
- Anilino Substitution : Introduce the anilino group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. NAS requires activating the aryl ring (e.g., using HNO₃/H₂SO₄) and maintaining anhydrous conditions to prevent hydrolysis .
- Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and a hexane/ethyl acetate gradient to isolate the product. Monitor purity via TLC and HPLC .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency but may require post-reaction dilution to prevent side reactions.
- Catalyst Loading : For coupling reactions, 5–10 mol% Pd(PPh₃)₄ improves yield without excessive cost .
Q. How can spectroscopic techniques (FT-IR, Raman) confirm the molecular structure of this compound?
Methodological Answer:
Q. What laboratory safety protocols are recommended when handling this compound, given limited toxicological data?
Methodological Answer:
- Precautionary Measures :
- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation of dust or vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as nitroaromatics may cause sensitization .
- Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the electronic environment of the nitro and anilino groups affect reaction kinetics in catalytic hydrogenation?
Methodological Answer:
- Mechanistic Insights :
- Nitro Group : The electron-withdrawing nitro group activates the ketone for nucleophilic attack but may slow hydrogenation due to steric hindrance.
- Anilino Group : The electron-donating NH group stabilizes intermediates via resonance, accelerating reductive amination .
- Experimental Design :
Q. What computational methods are recommended to analyze substituent effects on the thermodynamic stability of derivatives?
Methodological Answer:
Q. What strategies resolve contradictory data between theoretical and experimental vibrational spectra?
Methodological Answer:
- Hybrid Approach :
- Experimental : Record FT-IR and Raman spectra at multiple temperatures to account for polymorphism .
- Theoretical : Perform anharmonic frequency calculations (e.g., VPT2 method) to improve agreement with observed peaks .
- Crystallographic Validation : Use SHELXL-refined X-ray structures to verify bond lengths and angles, ensuring accurate DFT inputs .
Q. How can enantioselectivity be controlled in copper-catalyzed hydrosilylation of this compound?
Methodological Answer:
- Catalytic System :
- Ligand Design : Chiral bis(oxazoline) ligands induce asymmetry. For example, BTAPPh₂ with Cu(OAc)₂ achieves >90% ee in hydrosilylation .
- Reaction Conditions : Low temperatures (-25°C) and toluene as solvent minimize racemization .
- Monitoring : Use chiral GC/HPLC to quantify enantiomeric excess (ee). For example, entries in Table S.5 (Supplementary Data) show 99% conversion with 66% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
